5-bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide
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Overview
Description
5-Bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of bromine, chlorine, and sulfur atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide typically involves the reaction of 5-bromo-2-chlorobenzoyl chloride with 3,5-dichloroaniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organoboron reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
5-Bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-N,N-dimethylbenzamide
- 5-Bromo-2-chloro-N-methylbenzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
Uniqueness
5-Bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide is unique due to its specific combination of halogen and sulfur atoms, which impart distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H8BrCl3N2OS |
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Molecular Weight |
438.6 g/mol |
IUPAC Name |
5-bromo-2-chloro-N-[(3,5-dichlorophenyl)carbamothioyl]benzamide |
InChI |
InChI=1S/C14H8BrCl3N2OS/c15-7-1-2-12(18)11(3-7)13(21)20-14(22)19-10-5-8(16)4-9(17)6-10/h1-6H,(H2,19,20,21,22) |
InChI Key |
IRKRPGVBDJNYTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(=O)NC(=S)NC2=CC(=CC(=C2)Cl)Cl)Cl |
Origin of Product |
United States |
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